N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H14ClN5O3S and its molecular weight is 439.87. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
A study explored the synthesis of various heterocyclic compounds using activated nitriles, including derivatives of pyrano[2,3-d]pyrimidin-7-yl-acetamide and pyrano[2,3-d]pyrimidin-7-yl benzamide, which are structurally related to the compound . This research highlights the compound's potential utility in creating multifunctional heterocycles (Elian, Abdelhafiz, & Abdelreheim, 2014).
Synthesis of Heterocycles for Insecticidal Applications
Another study investigated the synthesis of various heterocycles, including pyrrole, pyridine, and coumarin derivatives, starting from a related compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were tested for insecticidal properties against the cotton leafworm, demonstrating the compound's potential in creating insecticides (Fadda et al., 2017).
Synthesis for Imaging Agent Studies
Research on fluoroethoxy and fluoropropoxy substituted derivatives of pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamides, which bear similarity to the compound , was conducted for the study of peripheral benzodiazepine receptors using positron emission tomography. This indicates potential application in imaging agent development for neurodegenerative disorders (Fookes et al., 2008).
Investigation in Metabolic Stability and Antitumor Activity
Studies on analogs of benzothiazol-2-yl acetamide, structurally related to the compound of interest, revealed their applications in improving metabolic stability and evaluating antitumor activities. This research suggests the compound's relevance in cancer treatment and pharmacokinetics (Stec et al., 2011).
Synthesis of Thiazolopyrimidinones
The synthesis of N-aryl-2-chloroacetamides, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, for forming thiazolo[3,2-a]pyrimidinone products showcases the compound's use in creating novel ring structures, which could have diverse scientific applications (Janardhan et al., 2014).
Mechanism of Action
Target of Action
Related compounds have been identified as modulators of atp-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Result of Action
Modulation of atp-binding cassette transporters could result in changes to cellular processes, potentially impacting disease states such as cystic fibrosis .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S/c21-12-2-1-3-14(6-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-4-5-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRMSQKXRMHFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide |
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